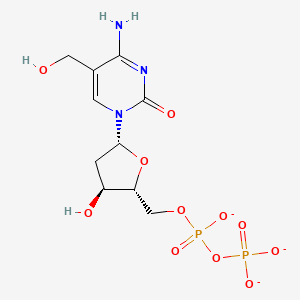
hydroxymethyl-dCDP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-deoxy-5-(hydroxymethyl)cytidine 5'-diphosphate(3-) is a 2'-deoxyribonucleoside 5'-diphosphate obtained by deprotonation of the three diphosphate OH groups of 2'-deoxy-5-(hydroxymethyl)cytidine 5'-diphosphate ; major species at pH 7.3. It derives from a dCDP(3-).
Scientific Research Applications
Enzymatic Activities and Metabolism
- Hydroxymethyl-dCDP is involved in enzymatic processes. DeoxyCTP- and deoxyCDP-splitting enzymes hydrolyze both dCTP and dCDP, with activities on these substrates remaining constant throughout the purification process (Zimmerman, 1963).
- Studies on deoxycytidine metabolism in human tonsillar lymphocytes showed significant incorporation of deoxycytidine into dCDP-choline and dCDP-ethanolamine, indicating a role in phospholipid precursor formation (Spasokukotskaja et al., 1988).
Synthesis and Modification of DNA
- 5-Hydroxymethylcytosine, closely related to this compound, is a recently discovered base in the mammalian genome. Efficient synthesis of this modified base in DNA has been achieved, highlighting its potential importance in genetic studies and biotechnologies (Münzel et al., 2010).
- The hydroxymethylation of cytosine bases, which involves this compound, plays a critical role in phage DNA protection systems within Escherichia coli. Understanding this mechanism contributes to knowledge in molecular biology and virology (Park et al., 2019).
Chemical and Biological Analyses
- This compound is used in the study of biochemical reactions and enzymatic activities. For example, it is involved in the investigation of nucleotide reductases and their substrate specificity, which is crucial for understanding cellular DNA synthesis mechanisms (Allard et al., 1994).
Biomedical Research and Drug Development
- While the specific use of this compound in drug development is not directly indicated in the papers, its close analogues and derivatives, such as hydroxymethyl groups in drugs, play a significant role in enhancing pharmacodynamic and pharmacokinetic properties. This illustrates the potential of this compound in medicinal chemistry and pharmacology (Santos et al., 2022).
Environmental Applications
- This compound and its related compounds can also find applications in environmental sciences. For instance, studies on the degradation of chlorophenols in wastewater treatment demonstrate the relevance of hydroxymethyl derivatives in environmental remediation processes (Li et al., 2015).
properties
Molecular Formula |
C10H14N3O11P2-3 |
|---|---|
Molecular Weight |
414.18 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N3O11P2/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(23-8)4-22-26(20,21)24-25(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H2,11,12,16)(H2,17,18,19)/p-3/t6-,7+,8+/m0/s1 |
InChI Key |
RQKDPSTWKKMBPM-XLPZGREQSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)([O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



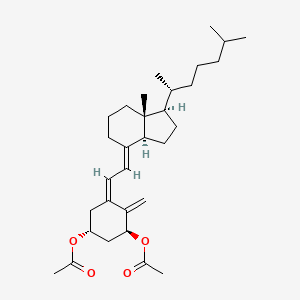
![N-[(6aR,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1259655.png)
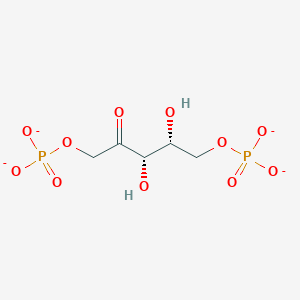
![[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259657.png)

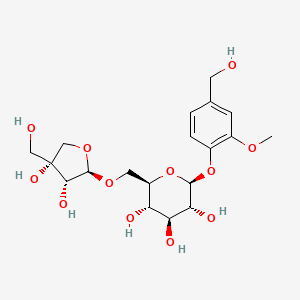
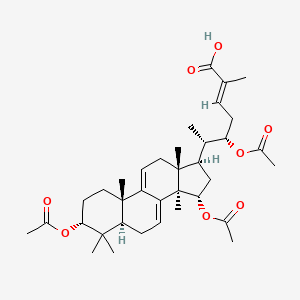
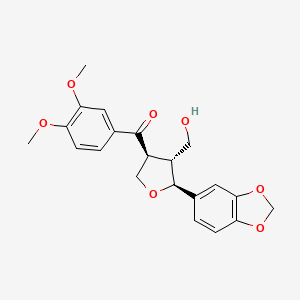
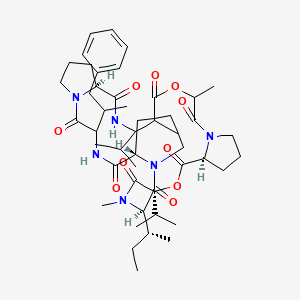
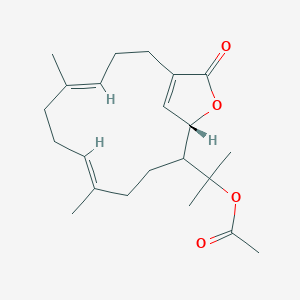
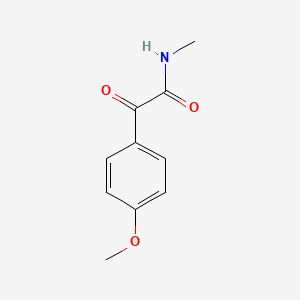


![5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1259676.png)